2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid
Description
2,6-Bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid is a synthetic hexanoic acid derivative featuring two sulfonylamino groups substituted with 4-fluorophenyl moieties at positions 2 and 6 of the carbon chain. Its molecular formula is inferred as C₁₈H₂₀F₂N₂O₆S₂, with a theoretical molecular weight of 462 g/mol.
Properties
IUPAC Name |
2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O6S2/c19-13-4-8-15(9-5-13)29(25,26)21-12-2-1-3-17(18(23)24)22-30(27,28)16-10-6-14(20)7-11-16/h4-11,17,21-22H,1-3,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZXULHSJMWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid typically involves the reaction of hexanoic acid with 4-fluorophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can form strong interactions with proteins and other biomolecules, affecting their structure and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6,6-Bis(4-fluorophenyl)hexanoic Acid
- Molecular Formula : C₁₈H₁₈F₂O₂
- Molecular Weight : 304.33 g/mol
- Structure: Features two 4-fluorophenyl groups at the terminal (6th) position of hexanoic acid, lacking sulfonylamino substituents.
- Applications: Primarily used as a pharmaceutical intermediate.
Key Differences vs. Target Compound:
- Molecular Weight : Lower molecular weight (304.33 vs. 462 g/mol) due to simpler substituents.
(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid
- Molecular Formula : C₁₈H₃₂N₂O₆
- Molecular Weight : 372.47 g/mol
- Structure: Contains tert-butoxycarbonyl (Boc)-protected amino groups at positions 2 and 6.
- Applications: Used in peptide dendrimer synthesis for non-viral gene delivery in cancer therapy. Boc groups enhance solubility and stability during solid-phase peptide synthesis .
Key Differences vs. Target Compound:
- Functional Groups: Boc-protected amines vs. sulfonylamino-fluorophenyl groups. This results in distinct chemical reactivity; Boc groups are cleaved under acidic conditions, whereas sulfonamides are more stable.
Hexanoic Acid Derivatives in Natural Products
- Examples: Caproic acid (hexanoic acid), Butylated Hydroxytoluene (BHT) .
- Properties: Caproic Acid: Antifungal activity due to its short-chain carboxylic acid structure . BHT: Antioxidant properties from phenolic substituents .
Key Differences vs. Target Compound:
- Complexity: The target compound’s sulfonylamino-fluorophenyl groups introduce steric bulk and electronic effects absent in simpler hexanoic acid derivatives.
- Mechanism : While caproic acid and BHT act via disruption of microbial membranes or radical scavenging, the target compound’s sulfonamide groups may inhibit enzymes like carbonic anhydrase or dihydrofolate reductase.
Comparative Data Table
Discussion of Structural and Functional Insights
- Fluorine Effects: Both the target compound and 6,6-bis(4-fluorophenyl)hexanoic acid leverage fluorine’s electronegativity to enhance metabolic stability and binding affinity .
- Sulfonamide vs. Boc Groups : Sulfonamides offer rigid, planar structures ideal for enzyme active-site interactions, whereas Boc groups serve as transient protectants in synthesis .
- Antimicrobial Potential: The target compound’s sulfonamide-fluorophenyl combination may synergize mechanisms seen in caproic acid (disruption) and BHT (oxidative protection) .
Biological Activity
2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a hexanoic acid backbone with sulfonamide groups substituted by fluorophenyl moieties, which are critical for its biological interactions.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with bacterial virulence. Research indicates that compounds with similar structures often target the Type III secretion system (T3SS) in Gram-negative bacteria, which is crucial for their pathogenicity .
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
These results suggest that the compound effectively inhibits bacterial growth at relatively low concentrations.
Cytotoxicity Studies
Cytotoxicity assessments have revealed that while the compound is effective against bacteria, it exhibits low toxicity towards mammalian cells. This selectivity is crucial for therapeutic applications, suggesting a favorable safety profile for potential drug development.
Case Study 1: Efficacy Against E. coli
In a controlled study, this compound was administered to cultures of E. coli expressing T3SS. The compound demonstrated a dose-dependent inhibition of T3SS activity, significantly reducing the virulence factor secretion compared to untreated controls .
Case Study 2: Anti-Biofilm Activity
Another study focused on the anti-biofilm properties of the compound. Biofilms formed by S. aureus were treated with varying concentrations of this compound. Results indicated a substantial reduction in biofilm biomass at concentrations above 16 µM, highlighting its potential as an anti-biofilm agent .
Q & A
Q. What are the optimal synthetic routes for 2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with functionalization of the hexanoic acid backbone. Key steps include:
- Sulfonylation : Reacting 4-fluorophenyl sulfonyl chloride with a hexanoic acid derivative under basic conditions (e.g., pyridine or triethylamine) to introduce sulfonylamino groups .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during coupling steps, followed by acidic deprotection (e.g., TFA) .
- Purification : Reverse-phase HPLC or column chromatography with gradients of acetonitrile/water ensures ≥95% purity. Monitor intermediates via LC-MS and confirm stereochemistry with chiral columns .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and sulfonamide bond formation. Aromatic protons from 4-fluorophenyl groups appear as doublets (δ 7.2–7.8 ppm, ≈ 8.5 Hz) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 471.12) and fragmentation patterns .
- HPLC : C18 columns with UV detection at 254 nm assess purity. Retention times vary with mobile phase (e.g., 12.3 min in 60:40 acetonitrile/0.1% formic acid) .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Sulfonamide bonds are stable in neutral pH but hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C), while differential scanning calorimetry (DSC) detects melting points .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no effect) be resolved experimentally?
- Orthogonal Assays : Use fluorescence-based enzymatic assays (e.g., fluorogenic substrates for proteases) alongside radiometric methods to validate target engagement .
- Stereochemical Analysis : Compare enantiomers (if applicable) via chiral separation. For example, (S)- vs. (R)-configurations may exhibit divergent binding affinities due to steric hindrance .
- Cellular Context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or metabolism differences .
Q. What in silico strategies predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses in ATP-binding pockets (e.g., kinase domains). Prioritize targets with conserved sulfonamide-binding residues (e.g., Lys, Asn) .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes for 100 ns to assess stability of hydrogen bonds between sulfonamide groups and backbone amides .
- QSAR Models : Train models on sulfonamide-containing inhibitors to predict IC values based on electronic parameters (e.g., Hammett σ constants for fluorophenyl substituents) .
Q. What strategies improve targeted delivery of this compound in in vivo models?
- Liposomal Encapsulation : Formulate with DSPC/cholesterol liposomes (70–100 nm diameter) to enhance plasma half-life. Track biodistribution via near-infrared (NIR) dyes .
- Ligand Conjugation : Attach targeting moieties (e.g., folate, RGD peptides) to the carboxylic acid group via EDC/NHS chemistry. Validate specificity in receptor-overexpressing tumor models .
- Prodrug Design : Mask the carboxylic acid as an ethyl ester to improve membrane permeability, with esterase-activated release in target tissues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across studies?
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 μM) to calculate accurate IC values. Compare Hill slopes to identify non-specific toxicity (slope <1) .
- Metabolic Interference : Test in serum-free vs. serum-containing media to rule out protein-binding effects. Pre-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .
- Batch Variability : Characterize compound batches via NMR and HPLC to ensure consistency in sulfonamide content (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
